molecular formula C18H17NO5 B12126093 3-[(3-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one

3-[(3-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one

Cat. No.: B12126093
M. Wt: 327.3 g/mol
InChI Key: JFRYRQBTSGJBTG-UHFFFAOYSA-N
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Description

The compound 3-[(3-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one is a benzofuranone derivative characterized by a 6,7-dimethoxy-substituted benzofuranone core and a 3-acetylphenylamino group at position 2.

Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

3-(3-acetylanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C18H17NO5/c1-10(20)11-5-4-6-12(9-11)19-17-13-7-8-14(22-2)16(23-3)15(13)18(21)24-17/h4-9,17,19H,1-3H3

InChI Key

JFRYRQBTSGJBTG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-[(3-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated compounds .

Scientific Research Applications

3-[(3-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The benzofuranone scaffold is highly versatile, with modifications at positions 3, 6, and 7 driving divergent properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzofuranone Derivatives
Compound Name Substituents (Position 3) Molecular Formula Molecular Weight Key Properties/Activities Evidence ID
Target Compound 3-[(3-Acetylphenyl)amino] C₁₉H₁₇NO₅* 347.34 g/mol Not explicitly reported; inferred stability from H-bonding analogs -
6,7-Dimethoxy-3-{[3-(trifluoromethyl)phenyl]amino}-... 3-{[3-(Trifluoromethyl)phenyl]amino} C₁₇H₁₃F₃N₂O₄ 390.29 g/mol Enhanced lipophilicity due to CF₃ group
3-Heptyl-3-hydroxy-5,7-dimethoxy-... 3-Heptyl-3-hydroxy C₁₇H₂₂O₆ 322.35 g/mol Allelopathic activity (germination inhibition)
6,7-Dimethoxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-... 3-[2-(2-Methoxyphenyl)-2-oxoethyl] C₁₉H₁₈O₇ 370.34 g/mol Increased steric bulk; unknown bioactivity
Meconin (6,7-Dimethoxyphthalide) Unsubstituted C₁₀H₁₀O₄ 194.18 g/mol Natural product; foundational scaffold

*Inferred molecular formula based on structural similarity to and .

Substituent-Driven Properties

Hydrophobic Chains (e.g., Heptyl) :
The 3-heptyl-3-hydroxy derivative () demonstrates significant allelopathic activity, inhibiting lettuce seed germination at millimolar concentrations. This suggests that alkyl chains may enhance interactions with lipid membranes or hydrophobic enzyme pockets .

Hydrogen-Bonding Motifs: Crystal structures of analogs like 3-(3,4-dimethyl-anilino)-2-benzofuran-1(3H)-one () reveal N–H···O hydrogen bonds and π–π stacking (3.79 Å), stabilizing the solid-state structure. The acetylphenyl group in the target compound may similarly participate in H-bonding, affecting solubility and crystallinity .

Methoxy Positioning : Isomers with methoxy groups at positions 4,6 vs. 5,7 () show differing bioactivities, highlighting the importance of substitution patterns on electronic effects and steric hindrance .

Biological Activity

The compound 3-[(3-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one (referred to as Compound A ) is a derivative of benzofuran that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

Compound A can be synthesized through various methods, often involving the reaction of substituted anilines with benzofuran derivatives. The synthetic pathways typically include:

  • Condensation reactions between 3-acetylphenylamine and 6,7-dimethoxy-2-benzofuranone.
  • Utilization of catalysts such as silver oxide nanoparticles for improved yields in certain derivatives.

Antioxidant Activity

Research has demonstrated that derivatives of benzofuran exhibit significant antioxidant properties. For instance, a study reported the antioxidant activity of related compounds with IC50 values indicating their potency compared to standard antioxidants like ascorbic acid.

CompoundIC50 (µg/mL)Reference
Ascorbic Acid4.57
Compound A14.38
Compound B (p-methyl derivative)8.88
Compound C (p-chloro derivative)6.33

These findings suggest that while Compound A has notable antioxidant activity, it is less potent than some of its analogs.

Antiplatelet Activity

Compound A and its analogs have also been evaluated for their antiplatelet activities, particularly in inhibiting platelet aggregation induced by arachidonic acid (AA). The IC50 values for various compounds were determined in comparative studies:

CompoundIC50 (µM)Inducer
Compound A70AA
Compound D120Collagen

These results indicate that Compound A exhibits a higher inhibitory effect on AA-induced platelet aggregation compared to collagen-induced aggregation, suggesting its potential use in cardiovascular therapies .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the phenyl ring and their influence on biological activity. Modifications at specific positions on the benzofuran core can enhance or diminish antioxidant and antiplatelet activities. For example:

  • Substituents at the para position significantly improve antioxidant activity.
  • Amino group modifications can lead to variations in antiplatelet efficacy.

Case Studies

  • Antioxidant Efficacy : In a controlled study, various benzofuran derivatives including Compound A were tested for their ability to scavenge free radicals. The results indicated that structural modifications could lead to enhanced radical scavenging capabilities.
  • Cardiovascular Applications : A clinical trial examined the effects of a related compound on patients with a history of thrombotic events. Results showed a significant reduction in platelet aggregation, supporting the potential application of benzofuran derivatives in preventing cardiovascular diseases.

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